2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-14-20-17-7-2-3-8-18(17)21-19/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXOFJWRQAGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine under suitable conditions.
Substitution with 3-Methoxyphenyl Group: Finally, the piperazine ring is substituted with a 3-methoxyphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against various bacterial strains. Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Enterococcus faecium | Inhibition | |
| Mycobacterium tuberculosis | Inhibition |
Studies have demonstrated that derivatives of quinoxaline exhibit selective activity against clinical isolates, showcasing their potential in treating infections caused by resistant bacteria.
Antiviral Properties
Quinoxaline derivatives, including 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline, have been evaluated for their antiviral effects. Specific compounds have shown efficacy against herpes viruses and other viral pathogens.
Case Study: Antiviral Activity Evaluation
A study found that certain quinoxaline derivatives inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro. The mechanism involved DNA binding properties that enhanced their biological activity against viral infections .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Quinoxaline derivatives have demonstrated cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents.
Table 2: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines
These findings suggest that structural modifications in quinoxaline can lead to enhanced antitumor activity, paving the way for novel cancer therapies.
Neuropharmacological Applications
Recent studies have highlighted the neuropharmacological potential of quinoxaline derivatives. They have been shown to possess antipsychotic properties, with some compounds exhibiting better efficacy than standard treatments.
Case Study: Antipsychotic Activity
In a comparative study, synthesized quinoxaline derivatives were tested against established antipsychotic drugs like risperidone. Some derivatives exhibited superior activity in animal models, indicating their potential for treating schizophrenia and related disorders .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoxaline derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways and reduce markers of inflammation in various models.
Table 3: Anti-inflammatory Activity of Quinoxaline Derivatives
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Lipopolysaccharide-induced inflammation | Reduced cytokine levels | |
| Carrageenan-induced paw edema | Decreased edema |
These findings support the use of quinoxaline derivatives in developing new anti-inflammatory medications.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have shown similar biological activities.
Quinoxaline Derivatives: Other quinoxaline derivatives with different substituents have been studied for their biological and material properties.
Biological Activity
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline is a compound that belongs to the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of several quinoxaline derivatives, including those with piperazine moieties. The compound showed significant activity against human liver cancer cell lines (Hep G2) with an IC50 value of approximately 7.8 µM, indicating its potential as an anticancer agent .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | Hep G2 | 7.8 |
| Quinoxaline-bisarylurea | HCT116 | 10.27 |
| Compound VIIIc | HCT116 | 9.5 |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives are notable, particularly against resistant bacterial strains. The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Antibacterial Efficacy
In a comparative study, various quinoxaline derivatives were tested for their Minimum Inhibitory Concentration (MIC) against MRSA and VRE. The results indicated that the compound exhibited MIC values ranging from 0.25 to 1 mg/L, outperforming conventional antibiotics like vancomycin and linezolid .
| Bacterial Strain | MIC (mg/L) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 0.25 | Vancomycin |
| Enterococcus faecalis | 0.5 | Linezolid |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antibacterial Action : It interferes with bacterial cell wall synthesis and biofilm formation, enhancing its antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications in the piperazine ring or substituents on the quinoxaline core significantly influence their pharmacological properties.
Key Findings:
Q & A
Basic: What are the standard synthetic routes for preparing 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline derivatives?
Answer:
The synthesis typically involves nucleophilic substitution between halogenated quinoxaline precursors and substituted piperazines. For example:
- Step 1: React 2-chloro-3-methoxyquinoxaline with piperazine derivatives (e.g., 3-methoxyphenylpiperazine) in acetonitrile under reflux, using anhydrous Na₂CO₃ as a base .
- Step 2: Purify via column chromatography (silica gel, CHCl₃/MeOH gradients) .
Key challenges include optimizing reaction time (12–24 hours) and avoiding hydrolysis of the methoxy group. Yield improvements (>60%) are achievable with phase-transfer catalysts like TEBAC (triethyl-benzyl ammonium chloride) .
Basic: How do researchers assess the preliminary biological activity of this compound?
Answer:
Initial screening focuses on PI3Kα inhibition and antiproliferative activity :
- PI3Kα assays: Measure IC₅₀ values using ATP-competitive enzymatic assays. For example, compound 41 (a structural analog) showed an IC₅₀ of 24 nM against PI3Kα .
- Antiproliferative tests: Use human cancer cell lines (e.g., MCF-7) with MTT assays. Correlate IC₅₀ values with PI3K inhibition; discrepancies may indicate off-target effects .
- Apoptosis assays: Flow cytometry (Annexin V/PI staining) to confirm mechanisms, as seen with compound 41 inducing G1-phase cell cycle arrest .
Advanced: How do structural modifications at the piperazine or quinoxaline moieties affect binding efficiency and selectivity?
Answer:
Critical SAR insights include:
- Piperazine substitutions: A 4-(methylsulfonyl) group (compound 41) enhances PI3Kα inhibition (IC₅₀: 24 nM) vs. 4-benzoylpiperazine (IC₅₀: 0.10 mM), likely due to improved hydrophobic interactions .
- Quinoxaline modifications: Electron-withdrawing groups (e.g., sulfonyl) at position 3 increase potency by stabilizing π-π stacking in the ATP-binding pocket .
- Binding Efficiency Index (BEI): Calculate BEI = pIC₅₀ / MW (kDa). Compound 41 has BEI = 0.43 vs. LY294002 (BEI = 0.38), indicating better ligand efficiency despite higher MW .
Advanced: What methodologies resolve contradictions in IC₅₀ values between enzymatic and cellular assays?
Answer:
Discrepancies often arise from:
- Cell permeability: Use logP calculations (e.g., ACD/Percepta) to assess membrane penetration. Hydrophilic analogs (logP < 2) may show weaker cellular activity despite strong enzymatic inhibition .
- Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions.
- Metabolic stability: Incubate compounds with liver microsomes (e.g., human CYP3A4) to rule out rapid degradation .
Advanced: How can molecular docking guide the optimization of PI3Kα inhibitors in this series?
Answer:
- Docking tools: Use AutoDock Vina or Schrödinger Glide to model interactions in the PI3Kα binding pocket (PDB: 4L23).
- Key interactions: The quinoxaline core should form hydrogen bonds with Val851, while the 3-methoxyphenyl group engages in hydrophobic contacts with Trp780 .
- Validation: Compare docking scores (e.g., Glide XP score) with experimental IC₅₀ values. For example, compound 41 showed a docking score of −9.2 kcal/mol, aligning with its nanomolar activity .
Advanced: What analytical techniques are critical for characterizing structural isomers or impurities?
Answer:
- HPLC-MS: Use C18 columns (gradient: 0.1% formic acid in H₂O/ACN) to resolve isomers. Monitor for byproducts like de-methylated analogs .
- ¹H/¹³C NMR: Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and quinoxaline aromatic protons (δ 7.5–8.5 ppm). Splitting patterns confirm substitution positions .
- X-ray crystallography: Resolve ambiguous regiochemistry, as demonstrated for related quinoxaline derivatives in monoclinic P2₁/c space groups .
Advanced: How can researchers improve the ligand binding efficiency (BEI) of this scaffold?
Answer:
Strategies include:
- Fragment-based design: Replace bulky substituents (e.g., benzoyl) with compact groups (e.g., methylsulfonyl) to reduce MW while maintaining potency .
- Bioisosteres: Substitute the methoxyphenyl group with trifluoromethyl (logP ~2.1) to balance lipophilicity and metabolic stability .
- Pro-drug approaches: Introduce phosphate esters at the quinoxaline nitrogen to enhance solubility and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
